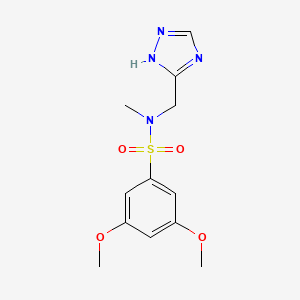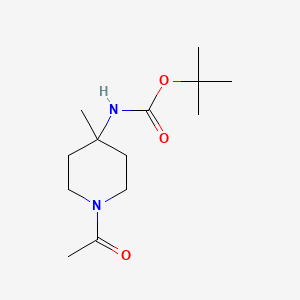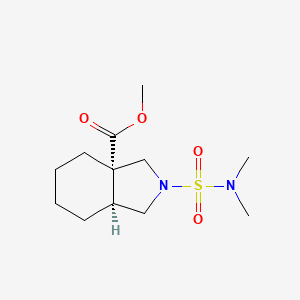![molecular formula C17H21N5S B6623092 3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole is a complex organic compound that features a unique combination of imidazole and triazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole typically involves multiple steps:
-
Formation of the Imidazole Derivative: : The initial step involves the synthesis of the imidazole derivative. This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions .
-
Synthesis of the Triazole Ring: : The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst .
-
Coupling Reactions: : The final step involves coupling the imidazole and triazole derivatives. This can be done using a thiol-ene reaction where the imidazole derivative is reacted with a triazole derivative in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones .
-
Reduction: : Reduction reactions can target the imidazole or triazole rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Copper catalysts for cycloaddition reactions and radical initiators for thiol-ene coupling
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s imidazole and triazole rings are known for their antimicrobial and antifungal properties. It can be used in the development of new drugs targeting bacterial and fungal infections. Additionally, its potential as an enzyme inhibitor makes it a candidate for cancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The imidazole ring can coordinate with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can inhibit the activity of enzymes or disrupt the function of proteins, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Known for its antifungal properties.
Imidazole: Widely used in pharmaceuticals for its antimicrobial activity.
Benzimidazole: Another heterocyclic compound with significant biological activity.
Uniqueness
What sets 3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole apart is the combination of both imidazole and triazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to more potent and selective biological activities.
特性
IUPAC Name |
3-[(4-imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-12(2)22-14(4)19-20-17(22)23-10-15-5-6-16(9-13(15)3)21-8-7-18-11-21/h5-9,11-12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWQPNGSWQEFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)CSC3=NN=C(N3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)


![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)
![6-[[5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623030.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)

![5-chloro-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)-6-methoxypyridine-3-carboxamide](/img/structure/B6623058.png)

![4-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B6623072.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)

![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)

